N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide
Overview
Description
N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide is a compound that belongs to the class of heterocyclic compounds. It features a furan ring and a thiadiazole ring, both of which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide.
Coupling with Furan Derivative: The thiadiazole intermediate is then coupled with a furan derivative under appropriate conditions, often involving the use of coupling agents like EDC∙HCl and HOBt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar antimicrobial and anticancer activities.
Furan Derivatives: Compounds containing the furan ring are known for their diverse biological activities, including anti-inflammatory and antiviral properties.
Uniqueness
N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide is unique due to its combined structural features of both furan and thiadiazole rings, which contribute to its enhanced biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-14(19-17-21-20-16(25-17)10-6-7-10)11-3-1-4-12(9-11)18-15(23)13-5-2-8-24-13/h1-5,8-10H,6-7H2,(H,18,23)(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFJPKIAROIVPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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